Cetylpyridinium chloride monohydrate
Overview
Description
Cetylpyridinium chloride monohydrate is a cationic quaternary ammonium compound widely used for its antiseptic properties. It is commonly found in mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays. This compound is effective in killing bacteria and other microorganisms, making it valuable in preventing dental plaque and reducing gingivitis .
Mechanism of Action
- Role : By interacting with cell membranes, it disrupts their integrity, leading to cell lysis and eventual death of microorganisms .
- Virulence Factors : The compound inhibits the production of virulence factors by microorganisms, contributing to overall oral health .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Cetylpyridinium chloride monohydrate plays a significant role in biochemical reactions, primarily due to its cationic surfactant nature. It interacts with various biomolecules, including enzymes and proteins, by disrupting their cell membranes. This disruption is achieved through the interaction of the positively charged this compound molecules with the negatively charged components of the microbial cell membrane, causing destabilization and permeabilization . This interaction leads to the lysis and eventual death of the microorganisms.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting the cell membranes of microorganisms, leading to cell lysis. This compound also impacts cell signaling pathways and gene expression by altering the integrity of the cell membrane, which can affect the overall cellular metabolism . In oral health, this compound has been shown to reduce the growth of pathogenic bacteria and prevent dental plaque formation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the microbial cell membrane. The positively charged region of this compound binds directly to the polar negatively charged phosphate groups of phospholipids, while the nonpolar portion interacts with nonpolar phospholipid tails. This dual interaction results in the permeability of the cell membrane, followed by membrane depolarization, leakage of intracellular components, and eventually the death of the microbial cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound exhibits extended-release properties in an aqueous environment, which can enhance its antimicrobial activity over time . High concentrations of this compound may exert cytotoxic effects, which need to be carefully monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low concentrations of this compound provide significant bactericidal effects while minimizing cytotoxic effects. High doses can cause adverse effects such as nausea, vomiting, and convulsions . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with microbial cell membranes. The compound’s cationic nature allows it to disrupt the lipid bilayers of microorganisms, leading to their lysis. This interaction can affect metabolic flux and metabolite levels within the microbial cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its cationic nature facilitates its binding to negatively charged components of cell membranes, allowing it to accumulate in specific cellular compartments . This accumulation enhances its antimicrobial activity by ensuring prolonged contact with the target microorganisms.
Subcellular Localization
This compound’s subcellular localization is primarily within the cell membrane, where it exerts its antimicrobial effects. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, ensuring its effective action against microbial cells . This localization is crucial for its role in disrupting cell membranes and preventing microbial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cetylpyridinium chloride monohydrate can be synthesized through the reaction of cetyl alcohol with pyridine, followed by quaternization with methyl chloride. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow synthesis. This method involves high-temperature reactions in a continuous flow reactor, significantly reducing reaction time and improving yield and purity compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Cetylpyridinium chloride monohydrate primarily undergoes substitution reactions due to its quaternary ammonium structure. It can react with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, hydroxides, and amines.
Conditions: Reactions typically occur in aqueous or organic solvents at moderate temperatures.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium hydroxide can produce cetylpyridinium hydroxide, while reaction with sodium bromide can yield cetylpyridinium bromide .
Scientific Research Applications
Cetylpyridinium chloride monohydrate has a broad range of scientific research applications:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in studies involving cell membrane disruption and antimicrobial activity.
Medicine: Incorporated in oral care products to prevent dental plaque and gingivitis.
Industry: Utilized in disinfectants, sanitizers, and personal care products for its antimicrobial efficacy.
Comparison with Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antiseptic properties.
Hexadecyltrimethylammonium bromide: A cationic surfactant used in similar applications.
Uniqueness: Cetylpyridinium chloride monohydrate is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as an antimicrobial agent in various formulations .
Properties
IUPAC Name |
1-hexadecylpyridin-1-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKDRGPMQRFJGP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041761 | |
Record name | Cetylpyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White solid; [HSDB] | |
Record name | Pyridinium, 1-hexadecyl-, chloride (1:1) | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cetylpyridinium chloride | |
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Solubility |
Very soluble in water, chloroform | |
Record name | CETYLPYRIDINIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/38 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
MODE OF ACTION ... NOT YET FULLY UNDERSTOOD BUT HAS BEEN ASCRIBED TO ... THE DENATURING OF LIPOPROTEIN COMPLEXES, & POSSIBLY OTHER ACTIONS. /QUATERNARY AMMONIUM COMPD/, EVIDENCE HAS BEEN PRESENTED THAT THE MAJOR SITE OF ACTION ... MAY BE THE CELL MEMBRANE, WHERE THE AGENTS MAY CAUSE CHANGES IN PERMEABILITY THAT PERMIT ESCAPE OF ENZYMES, COENZYMES, & METABOLIC INTERMEDIATES. /CATIONIC SURFACTANTS/, EMULSIFY SEBACEOUS MATERIAL, WHICH IS THEN REMOVED TOGETHER WITH DIRT & BACTERIA. THE MILD DESQUAMATING EFFECT OF THE QUATERNARY AMMONIUM COMPOUNDS AIDS IN CLEANING. /QUATERNARY AMMONIUM COMPD/ | |
Record name | CETYLPYRIDINIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/38 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
123-03-5, 6004-24-6 | |
Record name | Cetylpyridinium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cetylpyridinium chloride [INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123035 | |
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Record name | cetylpyridinium chloride | |
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Record name | cetylpyridinium chloride | |
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Record name | Pyridinium, 1-hexadecyl-, chloride (1:1) | |
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Record name | Cetylpyridinium chloride | |
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Record name | Cetylpyridinium chloride | |
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Record name | CETYLPYRIDINIUM CHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | CETYLPYRIDINIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/38 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
80 °C | |
Record name | CETYLPYRIDINIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/38 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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